molecular formula C15H14O B11889352 2-(Naphthalen-2-yl)cyclopentanone

2-(Naphthalen-2-yl)cyclopentanone

Katalognummer: B11889352
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: QSUUMCIKFQJTIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-yl)cyclopentanone is an organic compound with the molecular formula C15H14O. It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a naphthalene group at the second position. This compound is notable for its unique structure, which combines the properties of both cyclopentanone and naphthalene, making it a valuable intermediate in organic synthesis and various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)cyclopentanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and naphthalene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-yl)cyclopentanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific context and application, such as its role in enzyme inhibition or as a precursor in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)cyclopentanone is unique due to its combined structural features of both cyclopentanone and naphthalene. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C15H14O

Molekulargewicht

210.27 g/mol

IUPAC-Name

2-naphthalen-2-ylcyclopentan-1-one

InChI

InChI=1S/C15H14O/c16-15-7-3-6-14(15)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14H,3,6-7H2

InChI-Schlüssel

QSUUMCIKFQJTIH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.